N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-9-11-21(12-10-17)29(26,27)24-13-4-3-7-19(24)15-22(25)23-16-18-6-5-8-20(14-18)28-2/h5-6,8-12,14,19H,3-4,7,13,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXHAPKMOQOXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction.
Introduction of the 3-Methoxybenzyl Group: The final step involves the alkylation of the piperidine nitrogen with 3-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
Oxidation: Formation of N-(3-hydroxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide.
Reduction: Formation of N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Pyridazinone-Based Acetamides
Pyridazin-3(2H)-one derivatives with 3-methoxybenzyl substituents (e.g., 14r, 14s, 14t from ) share key structural features with the target compound. These analogs exhibit variations in substituents on the acetamide nitrogen and pyridazinone core, leading to divergent biological activities:
- N-(4-Methoxyphenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14r) : Demonstrates moderate FPR2 agonism with calcium mobilization in neutrophils (EC₅₀ = 0.8 µM) .
- N-(4-Bromobenzyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14s) : Shows enhanced FPR1/FPR2 dual agonism, attributed to the electron-withdrawing bromo substituent .
Key Insight : The position of the methoxy group (3- vs. 4-methoxybenzyl) significantly impacts receptor selectivity. For example, 4-methoxybenzyl analogs exhibit FPR2 specificity, while 3-methoxy derivatives show mixed FPR1/FPR2 activity .
Indole- and Thiophene-Acetamides
- 2-(1H-Indol-1-yl)-N-(N-(3-methoxybenzyl)carbamimidoyl)acetamide (14) : This compound () shares the 3-methoxybenzyl group but incorporates an indole-carbamimidoyl moiety. It exhibits distinct spectroscopic properties (e.g., ¹H-NMR δ 3.82 ppm for methoxy protons) and a molecular ion peak at m/z 337.0 [M+H]⁺ .
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Features a thiophene backbone instead of piperidine, highlighting how heterocyclic core substitutions alter electronic properties and bioactivity .
Anti-Cancer Acetamides
Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) () show potent activity against cancer cell lines (IC₅₀ = 1.2–3.5 µM).
Physicochemical and Spectroscopic Comparison
Notes:
Biological Activity
N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound belonging to the piperidine derivative class, known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 416.5 g/mol. Its structure features a piperidine ring substituted with a tosyl group, which enhances its pharmacological potential. The methoxybenzyl group increases lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites within cells .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological conditions .
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.
- Ion Channel Interaction : The compound might interact with ion channels, altering cellular excitability and signaling pathways.
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits promising biological activities:
Antidepressant Effects
Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonergic and dopaminergic systems may contribute to these effects .
Analgesic Properties
The compound's interaction with pain pathways suggests potential analgesic properties. Research into related piperidine derivatives has shown efficacy in reducing pain responses in various models .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-methoxyphenyl)acetamide | C10H13NO2 | Simpler structure; lacks piperidine moiety |
| N-(4-methylphenyl)-N'-tosylethylenediamine | C16H20N4O2S | Contains ethylenediamine; different nitrogen framework |
| 1-Tosylpiperidine | C12H15NOS | Basic piperidine structure without acetamide linkage |
This compound stands out due to its specific combination of functional groups, enhancing both its chemical reactivity and biological activity compared to simpler analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound for potential therapeutic applications:
- Study on Antidepressant Activity : A study demonstrated that similar piperidine derivatives improved depressive-like behavior in rodent models through serotonin receptor modulation .
- Pain Management Research : Another investigation highlighted the analgesic potential of piperidine derivatives, suggesting that modifications like those present in this compound could enhance efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
